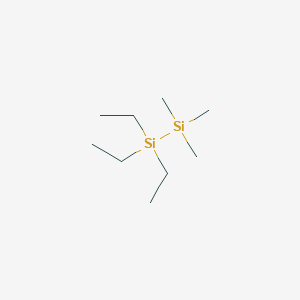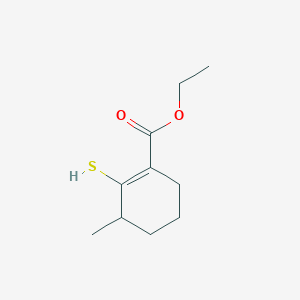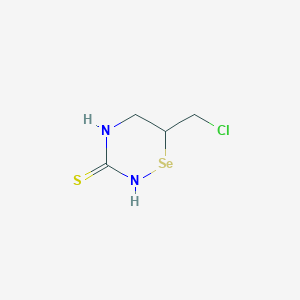
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is a heterocyclic compound containing selenium, nitrogen, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione typically involves the chloromethylation of a precursor compound. One common method is the reaction of dimethoxymethane with chlorosulfonic acid in the presence of a catalyst such as zinc iodide. This reaction produces the chloromethyl derivative, which can then be further reacted to form the desired selenadiazinane-thione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The selenium and sulfur atoms in the compound can participate in redox reactions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the selenium and sulfur atoms.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule, particularly in the development of new drugs or therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the discovery of new treatments for various diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is not well understood. it is likely that the compound interacts with specific molecular targets and pathways within cells. The presence of selenium, sulfur, and nitrogen atoms in the structure suggests that it could participate in redox reactions and interact with proteins or enzymes that contain thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)uracil: A compound with a similar chloromethyl group but different heterocyclic structure.
5-Chlorouracil: Another chlorinated heterocyclic compound with potential bioactivity.
4,6-Dihydroxypyrimidine: A related compound with a different substitution pattern on the heterocyclic ring.
Uniqueness
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is unique due to the presence of selenium in its structure, which is relatively rare in organic compounds
Propriétés
Numéro CAS |
54820-44-9 |
|---|---|
Formule moléculaire |
C4H7ClN2SSe |
Poids moléculaire |
229.60 g/mol |
Nom IUPAC |
6-(chloromethyl)-1,2,4-selenadiazinane-3-thione |
InChI |
InChI=1S/C4H7ClN2SSe/c5-1-3-2-6-4(8)7-9-3/h3H,1-2H2,(H2,6,7,8) |
Clé InChI |
RPAWFPOEZNUYBH-UHFFFAOYSA-N |
SMILES canonique |
C1C([Se]NC(=S)N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


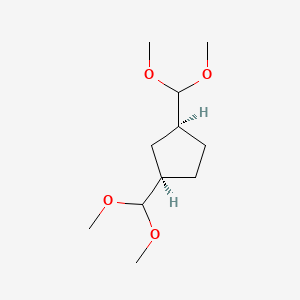
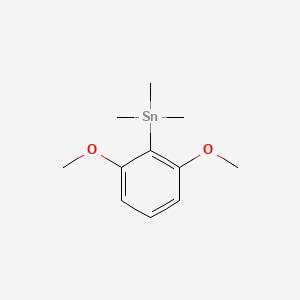


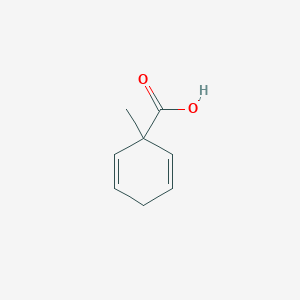





![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
